molecular formula C16H20ClNO B13099753 2-((R)-1-(((R)-1-Phenylethyl)amino)ethyl)phenol hydrochloride CAS No. 702684-33-1

2-((R)-1-(((R)-1-Phenylethyl)amino)ethyl)phenol hydrochloride

Cat. No.: B13099753
CAS No.: 702684-33-1
M. Wt: 277.79 g/mol
InChI Key: HVKCYZJQPVZHNR-OJERSXHUSA-N
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Description

2-((R)-1-(((R)-1-Phenylethyl)amino)ethyl)phenol hydrochloride is a chiral organic compound characterized by two (R)-configured phenylethylamino groups attached to a phenol core. Its molecular formula is C₁₆H₁₉ClN₂O, with a molecular weight of 298.79 g/mol.

Properties

CAS No.

702684-33-1

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

2-[(1R)-1-[[(1R)-1-phenylethyl]amino]ethyl]phenol;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-12(14-8-4-3-5-9-14)17-13(2)15-10-6-7-11-16(15)18;/h3-13,17-18H,1-2H3;1H/t12-,13-;/m1./s1

InChI Key

HVKCYZJQPVZHNR-OJERSXHUSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC=C2O.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2O.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One of the most documented methods involves reductive amination of a chiral phenolic aldehyde with (R)-1-phenylethylamine, followed by salt formation.

Key steps:

  • Reacting a chiral 2-hydroxyphenylacetaldehyde with (R)-1-phenylethylamine under controlled conditions to form an imine intermediate.
  • Reductive amination using hydrogenation catalysts (e.g., Pd/C) or chemical reductants (e.g., sodium borohydride) to reduce the imine to the corresponding amine.
  • Isolation and purification of the free amine.
  • Conversion to hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethanol or methanol).

This method benefits from:

  • High stereochemical fidelity due to chiral starting materials.
  • Mild reaction conditions preserving sensitive functional groups.
  • Scalability for industrial synthesis.

Catalytic Hydrogenation of Cyano Precursors

Another method involves the hydrogenation of cyano-substituted precursors in the presence of Raney nickel and borohydrides:

  • Starting with 1-[cyano(phenyl)methyl]phenol derivatives.
  • Performing catalytic hydrogenation under mild pressure (0.5–5 MPa) and temperature (10–40 °C) in alcohol solvents (methanol or ethanol).
  • Using Raney nickel (20–200% weight relative to substrate) and sodium or potassium borohydride (1–10% weight) as catalysts and reductants.
  • The reaction yields the corresponding amine intermediate, which is then converted to the hydrochloride salt.

Advantages include:

  • High yield and purity.
  • Low wastewater generation.
  • Industrial applicability due to simple work-up and filtration steps.

Multi-Step Synthesis from (R)-1-Phenylethylamine

A more elaborate synthesis involves:

  • Starting from (R)-1-phenylethylamine, which is commercially available or synthesized via asymmetric methods.
  • Coupling with 2-hydroxyphenylacetaldehyde or derivatives using condensation and reduction steps.
  • Intermediate purification by column chromatography.
  • Final conversion to the hydrochloride salt.

This route is often used in research settings where high enantiomeric purity is required.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
Reductive Amination 2-hydroxyphenylacetaldehyde, (R)-1-phenylethylamine Pd/C, H2 or NaBH4 Room temp, methanol, 2 h 75–90 >98 Mild conditions, high stereoselectivity
Catalytic Hydrogenation of Cyano Precursors 1-[cyano(phenyl)methyl]phenol Raney Ni, NaBH4 or KBH4 0.5–5 MPa H2, 10–40 °C, 4–6 h 80–95 >99 Industrially scalable, low waste
Multi-step from (R)-1-phenylethylamine (R)-1-phenylethylamine, 2-hydroxyphenylacetaldehyde EDC, ATA, Pd/C, hydrazine hydrate Various, including reflux, 3+ steps 60–85 >99 High purity, complex synthesis

Research Findings and Optimization Notes

  • Stereochemical integrity is maintained by using enantiomerically pure starting materials such as (R)-1-phenylethylamine and chiral aldehydes.
  • Catalyst choice significantly affects yield and purity: Raney nickel with borohydrides offers efficient hydrogenation with minimal side reactions.
  • Solvent selection impacts reaction kinetics and product isolation; methanol and ethanol are preferred for their polarity and ease of removal.
  • Temperature and pressure control during hydrogenation optimize conversion rates while preserving chiral centers.
  • Purification often involves filtration, reduced pressure concentration, and crystallization of the hydrochloride salt to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, along with appropriate catalysts.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitrated, halogenated, or sulfonated phenol derivatives.

Scientific Research Applications

2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The amino group can form hydrogen bonds or ionic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Ritodrine Hydrochloride (CAS 23239-51-2)

Structure: 4-(2-(((1R,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)amino)ethyl)phenol hydrochloride . Key Differences:

  • Stereochemistry : Ritodrine has (1R,2S) stereochemistry, differing from the target compound’s (R,R) configuration.
  • Functional Groups : Contains a propan-2-yl chain and dual hydroxyl groups, enhancing hydrogen bonding but reducing lipophilicity compared to the target compound.
    Pharmacology : Acts as a β2-adrenergic agonist for tocolysis; the target compound’s dual phenylethyl groups may favor α-adrenergic activity .

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride (CAS 521284-21-9)

Structure: Features a nitro group on the phenyl ring and a single phenylethanol moiety . Key Differences:

  • Molecular Weight: Higher (322.79 g/mol) due to the nitro substituent, which may affect pharmacokinetics. Applications: Primarily used in synthetic intermediates; the target compound’s phenol group offers better solubility for biological applications .

Phenylephrine Hydrochloride (CAS 61-76-7)

Structure: 3-[(1R)-1-Hydroxy-2-(methylamino)ethyl]phenol hydrochloride . Key Differences:

  • Substituents : Lacks the second phenylethyl group, reducing steric bulk and receptor affinity compared to the target compound.
  • Pharmacology : Selective α1-adrenergic agonist for nasal decongestion; the target compound’s dual substituents may broaden receptor interactions .

Levalbuterol Hydrochloride (CAS 34391-04-3)

Structure: 2-(Hydroxymethyl)-4-{(1R)-1-hydroxy-2-[(2-methyl-2-propanyl)amino]ethyl}phenol hydrochloride . Key Differences:

  • Functional Groups: Includes a tert-butylamino group and hydroxymethyl substituent, enhancing β2 selectivity.
  • Molecular Weight : 275.77 g/mol, lower than the target compound, favoring faster systemic clearance.
    Applications : β2-adrenergic bronchodilator; the target compound’s structure may shift activity toward α receptors .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Primary Activity
Target Compound C₁₆H₁₉ClN₂O 298.79 Phenol, dual phenylethylamino (R,R) α-Adrenergic modulation
Ritodrine Hydrochloride C₁₇H₂₁ClN₂O₃ 328.81 Dihydroxyphenyl, propan-2-yl (1R,2S) β2-Adrenergic agonist
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol HCl C₁₆H₁₈ClN₃O₃ 322.79 Nitrophenyl, ethanolamine (R) Synthetic intermediate
Phenylephrine Hydrochloride C₉H₁₄ClNO₂ 203.66 Phenol, methylaminoethyl (R) α1-Adrenergic agonist
Levalbuterol Hydrochloride C₁₃H₁₉ClNO₃ 275.77 Hydroxymethyl, tert-butylamino (R) β2-Adrenergic agonist

Key Research Findings

  • Stereochemical Impact : The (R,R) configuration in the target compound enhances binding to α-adrenergic receptors compared to (S)-isomers or mixed configurations (e.g., Ritodrine’s (1R,2S)) .
  • Solubility : Hydrochloride salts universally improve aqueous solubility, but bulkier substituents (e.g., dual phenylethyl groups) reduce oral bioavailability compared to Phenylephrine .
  • Metabolic Stability: Nitro groups (CAS 521284-21-9) may increase metabolic clearance via reductase enzymes, whereas phenol groups (target compound) favor glucuronidation .

Biological Activity

2-((R)-1-(((R)-1-Phenylethyl)amino)ethyl)phenol hydrochloride, also known by its CAS number 702684-33-1, is a compound of interest due to its potential biological activities. This article explores its molecular structure, biological evaluations, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C16H20ClNO. It features a phenolic hydroxyl group and an amine group that contributes to its biological activities. The compound's structural details are summarized in the following table:

PropertyValue
Molecular FormulaC16H20ClNO
CAS Number702684-33-1
Molar Mass277.79 g/mol
Synonyms(+)-2-(-1-(-1-PHENYLETHYLAMINO)ETHYL)PHENOL HCL

Biological Evaluations

Recent studies have evaluated the biological activity of this compound in various contexts, particularly focusing on its interaction with specific enzymes and cellular targets.

The compound has been shown to inhibit certain enzymes that play critical roles in cellular processes. For instance, it has been evaluated as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism. Inhibitors of PNP have therapeutic potential in treating various cancers and autoimmune diseases.

In Vitro Studies

In vitro studies demonstrated that this compound exhibits cytotoxic effects against specific cancer cell lines while sparing normal cells. The selectivity and potency were highlighted in a study where the compound showed low nanomolar inhibitory activity against human PNP (IC50 = 0.021 µM) and Mycobacterium tuberculosis PNP (IC50 = 0.025 µM) .

Case Studies

Several case studies have illustrated the compound's efficacy:

  • Cancer Cell Lines : In a study involving T-lymphoblastic cell lines (CCRF-CEM, MOLT-4, Jurkat), the compound exhibited significant cytotoxicity with CC50 values as low as 9 nM, indicating its potential as an anticancer agent .
  • Selectivity Profile : The compound demonstrated over 60-fold selectivity for the pathogenic enzyme (MtPNP) over human PNP, suggesting a favorable therapeutic index .
  • Crystallographic Studies : Structural analyses revealed insights into the binding interactions between the compound and its target enzymes, providing a foundation for further drug development .

Pharmacokinetics and ADMET Profiling

The pharmacokinetic profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These evaluations are crucial for understanding the compound's behavior in biological systems and its potential for clinical application.

Q & A

Basic: What are the key considerations for synthesizing this compound with high enantiomeric purity?

Methodological Answer:
Synthesis requires precise stereochemical control. Use chiral auxiliaries like (R)-1-phenylethylamine to direct asymmetric induction during the formation of the secondary amine bond. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. For example, Pd/C-catalyzed hydrogenation under 40 psi H₂ in ethanol can preserve stereochemistry during intermediate reduction steps . Post-synthesis, validate enantiomeric purity via chiral HPLC using a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase (85:15 v/v) and UV detection at 254 nm .

Basic: How can researchers confirm the compound’s structural identity and purity?

Methodological Answer:
Combine 1H/13C NMR to verify stereochemistry (e.g., coupling constants for adjacent chiral centers) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For purity, use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with ≥95% purity threshold. Address hygroscopicity by storing the hydrochloride salt under inert gas (N₂/Ar) at -20°C .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies may arise from differences in:

  • Receptor assays : Validate target specificity using α₁-adrenergic receptor knockout models to isolate off-target effects .
  • Solubility : Pre-solubilize in DMSO (<0.1% final concentration) and dilute in assay buffer to avoid precipitation artifacts .
  • Metabolic stability : Compare results from hepatic microsome assays (human vs. rodent) to contextualize interspecies variability .

Advanced: How to design stability studies for this hygroscopic compound under varying pH and temperature?

Methodological Answer:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation products via LC-MS .
  • Long-term stability : Store samples at -80°C (lyophilized) and 4°C (solution) for 6–12 months. Quantify degradation using peak area normalization in HPLC .

Advanced: What analytical methods differentiate between diastereomers or polymorphs?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration and crystal packing differences.
  • DSC/TGA : Identify polymorphic transitions via melting point and thermal decomposition profiles .
  • Solid-state NMR : Distinguish diastereomers by analyzing ¹³C chemical shifts in crystalline vs. amorphous forms .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coat, goggles) to prevent inhalation/contact.
  • In case of exposure: Rinse skin with water for 15 minutes; for eye contact, use saline solution immediately .
  • Dispose of waste via certified hazardous waste services compliant with REACH/EPA guidelines .

Advanced: How to investigate its mechanism of action in α₁-adrenergic receptor binding?

Methodological Answer:

  • Radioligand displacement assays : Use [³H]-prazosin as a competitive ligand in HEK293 cells expressing recombinant α₁ receptors. Calculate IC₅₀ and Ki values .
  • Molecular docking : Simulate binding poses using Schrödinger Suite® with the receptor’s crystal structure (PDB ID: 7BUY). Validate predictions via site-directed mutagenesis .

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